molecular formula C11H14N2OS B584744 2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine CAS No. 157763-18-3

2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine

Katalognummer: B584744
CAS-Nummer: 157763-18-3
Molekulargewicht: 222.306
InChI-Schlüssel: TYDVTGBTVBHQLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 6-methoxybenzaldehyde in the presence of a catalyst such as piperidine in ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with biological pathways critical for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-6-methoxybenzothiazole: Similar in structure but lacks the propan-2-amine group.

    2-(6-Ethoxy-1,3-benzothiazol-2-yl)propan-2-amine: Similar but with an ethoxy group instead of a methoxy group.

    2-(6-Methyl-1,3-benzothiazol-2-yl)propan-2-amine: Similar but with a methyl group instead of a methoxy group.

Uniqueness

2-(6-Methoxy-1,3-benzothiazol-2-yl)propan-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s ability to interact with specific molecular targets, making it distinct from its analogs .

Eigenschaften

CAS-Nummer

157763-18-3

Molekularformel

C11H14N2OS

Molekulargewicht

222.306

IUPAC-Name

2-(6-methoxy-1,3-benzothiazol-2-yl)propan-2-amine

InChI

InChI=1S/C11H14N2OS/c1-11(2,12)10-13-8-5-4-7(14-3)6-9(8)15-10/h4-6H,12H2,1-3H3

InChI-Schlüssel

TYDVTGBTVBHQLS-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC2=C(S1)C=C(C=C2)OC)N

Synonyme

2-Benzothiazolemethanamine,6-methoxy-alpha,alpha-dimethyl-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.